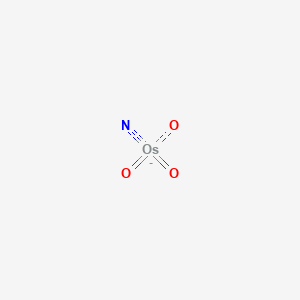![molecular formula C26H22Cl2N2O7S B1238221 (2-chloro-4-{(Z)-[5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B1238221.png)
(2-chloro-4-{(Z)-[5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-6-methoxyphenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-chloro-4-[[5-(2-chlorophenyl)-6-ethoxycarbonyl-7-methyl-3-oxo-5H-thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]-6-methoxyphenoxy]acetic acid is a monocarboxylic acid.
Scientific Research Applications
Synthesis and Biological Activity
The compound is part of a broader category of thiazolo[3,2-a]pyrimidine derivatives, which have been extensively studied for their synthesis methodologies and potential biological activities. These compounds are synthesized using various reactions, including the Biginelli reaction, which is a multicomponent reaction involving ethyl acetoacetate, thiourea, and aromatic aldehydes. This process yields a range of thiazolopyrimidine derivatives with potential biological activities. For instance, compounds synthesized through this method have been evaluated for their antibacterial and antifungal properties against both gram-positive and gram-negative bacteria. The structural modifications in these molecules, such as the addition of different substituents, have been shown to significantly influence their biological activities, including antimicrobial and antifungal effects (Chadotra & Baldaniya, 2019).
Pharmacological Screening
Further pharmacological evaluations of thiazolo[3,2-a]pyrimidine derivatives have demonstrated their potential in various therapeutic areas. For example, studies have highlighted their antinociceptive and anti-inflammatory properties, suggesting their utility in pain management and inflammatory conditions. This is supported by research where specific derivatives exhibited significant antinociceptive and anti-inflammatory activities, indicating their potential as lead compounds for the development of new analgesic and anti-inflammatory drugs (Alam et al., 2010).
Anticancer Potential
Additionally, certain thiazolopyrimidine derivatives have shown promise in anticancer research. Novel compounds within this class have been synthesized and evaluated for their in vitro anticancer activities against specific cancer cell lines, such as human prostate cancer PC-3 cells. Some derivatives, particularly those containing the pyrazole group, have demonstrated significant anticancer activities, highlighting the potential of thiazolopyrimidine scaffolds in the development of new anticancer agents (Jin, 2015).
Chemical and Structural Analysis
On the chemical and structural front, thiazolopyrimidine derivatives have been subject to detailed synthesis and characterizations. Studies have focused on understanding the conformational features and supramolecular aggregation of these compounds, which are crucial for their biological activities. The analysis of various derivatives has provided insights into the influence of structural modifications on their molecular interactions and stability, contributing to the rational design of more effective thiazolopyrimidine-based drugs (Nagarajaiah & Begum, 2014).
properties
Product Name |
(2-chloro-4-{(Z)-[5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-6-methoxyphenoxy)acetic acid |
|---|---|
Molecular Formula |
C26H22Cl2N2O7S |
Molecular Weight |
577.4 g/mol |
IUPAC Name |
2-[2-chloro-4-[(Z)-[5-(2-chlorophenyl)-6-ethoxycarbonyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]-6-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C26H22Cl2N2O7S/c1-4-36-25(34)21-13(2)29-26-30(22(21)15-7-5-6-8-16(15)27)24(33)19(38-26)11-14-9-17(28)23(18(10-14)35-3)37-12-20(31)32/h5-11,22H,4,12H2,1-3H3,(H,31,32)/b19-11- |
InChI Key |
ZZZCFNBBQNVYLT-ODLFYWEKSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)/C(=C/C4=CC(=C(C(=C4)Cl)OCC(=O)O)OC)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)C(=CC4=CC(=C(C(=C4)Cl)OCC(=O)O)OC)S2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



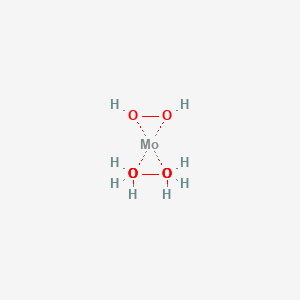
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(E)-3-(methanesulfonamido)prop-1-enyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1238140.png)
![N-[(2Z)-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene]-N'-phenylthiourea](/img/structure/B1238141.png)
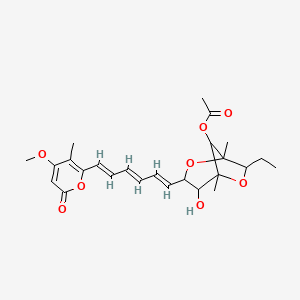
![3-[(E)-[(3aR,4S,5S,6aR)-4-[(E,3R)-3-cyclohexyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]methyl]benzoic acid](/img/structure/B1238146.png)
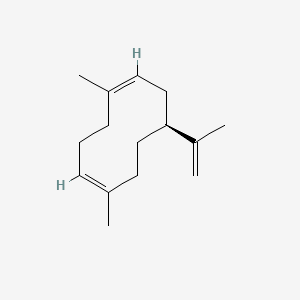
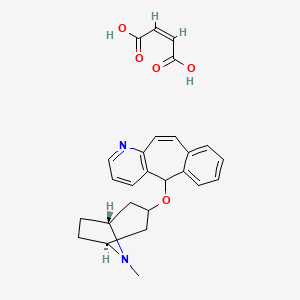
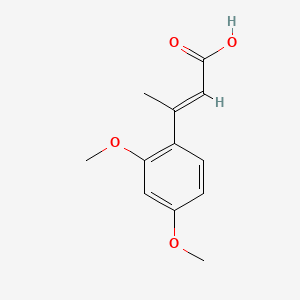
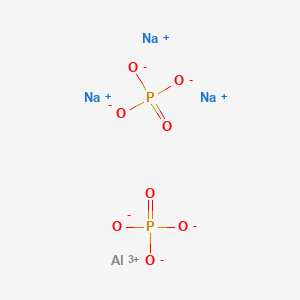
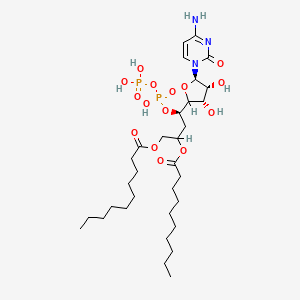
![acetic acid [(4bS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl] ester](/img/structure/B1238158.png)
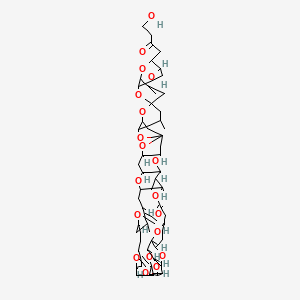
![5-[(3S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B1238160.png)
